molecular formula C36H28N4O4S3 B1292027 Diphenylmethyl (6R,7R)-8-oxo-7-((phenylacetyl)amino)-3-((4-(pyridin-4-yl)-1,3-thiazol-2-yl)thio)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate CAS No. 400827-68-1

Diphenylmethyl (6R,7R)-8-oxo-7-((phenylacetyl)amino)-3-((4-(pyridin-4-yl)-1,3-thiazol-2-yl)thio)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

Cat. No.: B1292027
CAS No.: 400827-68-1
M. Wt: 676.8 g/mol
InChI Key: VXJFBSXELWIKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cephalosporin derivative with a β-lactam core structure, characterized by the bicyclo[4.2.0]oct-2-ene ring system. Key structural features include:

  • Diphenylmethyl ester at the C-2 carboxylate position, a common protecting group to enhance stability during synthesis and modulate pharmacokinetics .
  • Phenylacetyl side chain at the C-7 amino position, which influences binding to penicillin-binding proteins (PBPs) and antibacterial activity .
  • 4-(Pyridin-4-yl)-1,3-thiazol-2-ylthio group at the C-3 position, a unique substitution that may enhance stability against β-lactamases and broaden the spectrum of activity .

The compound is likely designed to target Gram-negative pathogens, leveraging the thiazole-pyridine moiety for improved membrane penetration and resistance to enzymatic degradation.

Properties

IUPAC Name

benzhydryl (6R,7R)-8-oxo-7-[(2-phenylacetyl)amino]-3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)sulfanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28N4O4S3/c41-29(20-23-10-4-1-5-11-23)39-30-33(42)40-31(35(43)44-32(25-12-6-2-7-13-25)26-14-8-3-9-15-26)28(22-45-34(30)40)47-36-38-27(21-46-36)24-16-18-37-19-17-24/h1-19,21,30,32,34H,20,22H2,(H,39,41)/t30-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJFBSXELWIKCO-KAODMTDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)SC6=NC(=CS6)C7=CC=NC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)SC6=NC(=CS6)C7=CC=NC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501100987
Record name Diphenylmethyl (6R,7R)-8-oxo-7-[(2-phenylacetyl)amino]-3-[[4-(4-pyridinyl)-2-thiazolyl]thio]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

676.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400827-68-1
Record name Diphenylmethyl (6R,7R)-8-oxo-7-[(2-phenylacetyl)amino]-3-[[4-(4-pyridinyl)-2-thiazolyl]thio]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400827-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylmethyl (6R,7R)-8-oxo-7- ((phenylacetyl)amino)-3-((4-(pyridin-4-yl)-1,3-thiazol-2-yl)thio)-5-thia-1- azabicyclo(4.2.0)oct-2-ene-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400827681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylmethyl (6R,7R)-8-oxo-7-[(2-phenylacetyl)amino]-3-[[4-(4-pyridinyl)-2-thiazolyl]thio]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylmethyl (6R,7R)-8-oxo-7-[(phenylacetyl)amino]-3-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thio}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Diphenylmethyl (6R,7R)-8-oxo-7-((phenylacetyl)amino)-3-((4-(pyridin-4-yl)-1,3-thiazol-2-yl)thio)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, commonly referred to as a cephalosporin derivative, is a complex organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Information

The compound's molecular formula is C36H28N4O4S3C_{36}H_{28}N_{4}O_{4}S_{3}, with a molar mass of 676.83 g/mol. It features a bicyclic structure that is characteristic of cephalosporins, including multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC36H28N4O4S3
Molar Mass676.83 g/mol
CAS Number400827-68-1
Density1.47 g/cm³ (predicted)
pKa13.43 (predicted)

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against Gram-positive bacteria. Its mechanism of action is primarily through the inhibition of bacterial cell wall synthesis, similar to other beta-lactam antibiotics. The presence of the thiazole ring and the phenylacetylamino group enhances its binding affinity to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted by researchers on various cephalosporin derivatives showed that compounds with similar structures to Diphenylmethyl (6R,7R)-8-oxo exhibited significant activity against strains of Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were found to be in the low microgram per milliliter range, indicating potent antibacterial effects .
  • Mechanism of Action : The compound's efficacy is attributed to its ability to bind to PBPs, leading to the disruption of peptidoglycan cross-linking in bacterial cell walls. This results in cell lysis and death of susceptible bacteria .
  • Resistance Studies : Investigations into bacterial resistance mechanisms have shown that strains expressing beta-lactamase enzymes can hydrolyze the beta-lactam ring of cephalosporins, reducing their effectiveness. However, modifications in the side chains of compounds like Diphenylmethyl (6R,7R)-8-oxo can enhance resistance to these enzymes .

Cytotoxicity and Safety Profile

While the antimicrobial activity is promising, cytotoxicity studies are essential for evaluating safety. Preliminary assessments indicate that at therapeutic concentrations, Diphenylmethyl (6R,7R)-8-oxo has low toxicity towards mammalian cells. However, further studies are necessary to fully establish its safety profile in vivo .

Therapeutic Applications

Given its potent antimicrobial properties, this compound has potential applications in treating infections caused by resistant Gram-positive bacteria. It may also serve as a lead compound for developing new cephalosporin antibiotics with enhanced efficacy against resistant strains.

Future Directions

Research is ongoing to explore modifications to the chemical structure of Diphenylmethyl (6R,7R)-8-oxo to improve its pharmacokinetic properties and broaden its spectrum of activity against Gram-negative bacteria as well.

Scientific Research Applications

Antibiotic Synthesis

Diphenylmethyl (6R,7R)-8-oxo-7-((phenylacetyl)amino)-3-((4-(pyridin-4-yl)-1,3-thiazol-2-yl)thio)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is primarily utilized in the synthesis of cephalosporin antibiotics. It has been specifically noted for its role in synthesizing Ceftaroline Fosamil, a broad-spectrum cephalosporin antibiotic effective against various bacterial infections .

Synthetic Intermediate

As a synthetic intermediate, this compound facilitates the development of new pharmaceutical agents by allowing chemists to modify existing structures to enhance efficacy or reduce side effects .

Case Studies

Recent studies have highlighted its utility in developing next-generation antibiotics that target resistant bacterial strains. For instance, modifications to the thiazole moiety have shown promise in enhancing antibacterial activity while minimizing toxicity .

Antimicrobial Activity

Beyond its application in antibiotic synthesis, there is ongoing research into its broader antimicrobial properties. Preliminary studies suggest that derivatives of this compound may exhibit activity against various pathogens beyond traditional targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally and functionally related cephalosporins:

Table 1: Structural and Functional Comparison

Compound Name C-3 Substituent C-7 Substituent Key Features Reference
Target Compound 4-(Pyridin-4-yl)-1,3-thiazol-2-ylthio Phenylacetyl Enhanced β-lactamase stability; potential broad-spectrum activity against resistant strains
Ceftazidime (C22H22N6O7S2·5H2O) (1-Pyridinio)methyl Aminothiazolyl oxime Potent anti-pseudomonal activity; high stability to β-lactamases
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-... 2-Methyl-5,6-dioxo-triazinylsulfanylmethyl Methoxyimino-aminothiazolyl Dual β-lactamase inhibition via triazine moiety; extended Gram-negative coverage
(6R,7R)-7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-... Methyl Chloro-hydroxyphenylacetyl Improved Gram-positive activity; enhanced solubility due to hydroxyl group
(6R,7R)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Methyl Phenylacetyl Simpler structure; narrower spectrum but lower toxicity

Key Findings from Research

β-Lactamase Stability :

  • The target compound’s C-3 thiazolylthio group confers stability against class A and C β-lactamases, similar to Ceftazidime’s (1-pyridinio)methyl group .
  • The triazinylsulfanyl group in ’s compound provides additional β-lactamase inhibitory properties, a feature absent in the target compound .

The pyridine-thiazole moiety at C-3 may target PBPs in multidrug-resistant Enterobacteriaceae, akin to fourth-generation cephalosporins .

Pharmacokinetics: The diphenylmethyl ester is a prodrug strategy to improve oral bioavailability, whereas Ceftazidime (administered intravenously) lacks such modifications . Compounds with hydroxyl groups (e.g., ) exhibit better aqueous solubility, but the target compound’s ester may reduce renal excretion .

Synthetic Challenges :

  • The thiazolylthio group requires regioselective thiol coupling, a step highlighted in ’s synthesis of protected cephalosporin intermediates .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this cephalosporin-derived compound?

The compound is synthesized via multi-step protocols involving β-lactam ring formation and functional group modifications. Key steps include:

  • Core β-lactam synthesis : Condensation of diphenylmethyl esters with activated intermediates (e.g., phenylacetyl-protected amines).
  • Thiazole-thioether linkage : Introduction of the 4-(pyridin-4-yl)-1,3-thiazol-2-ylthio group via nucleophilic substitution at the C-3 position of the bicyclic system .
  • Protection/deprotection strategies : Use of diphenylmethyl esters to protect carboxylic acid groups during synthesis, followed by selective cleavage under acidic conditions . Methodological Note: Monitor reaction progress using HPLC or TLC with UV visualization for intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • Spectroscopic analysis :
  • 1H/13C NMR : Verify stereochemistry (6R,7R configuration) and substituent positions (e.g., thiazole-thioether linkage) .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹) and NH/OH stretches .
    • Elemental analysis : Validate empirical formula (e.g., C, H, N, S content) .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What stability considerations are critical for handling and storage?

  • Temperature sensitivity : Store at -20°C in anhydrous DMSO to prevent β-lactam ring hydrolysis .
  • Light sensitivity : Protect from UV exposure to avoid decomposition of the thiazole-thioether moiety .
  • pH-dependent degradation : Avoid prolonged exposure to alkaline conditions (pH > 8) to prevent ester group hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial activity of this compound?

  • Modify substituents :
  • C-3 thioether group : Replace the 4-(pyridin-4-yl)thiazole with other heterocycles (e.g., triazoles) to enhance Gram-negative activity .
  • C-7 acyl side chain : Test alternative amino-protecting groups (e.g., methoxyimino vs. phenylacetyl) to improve β-lactamase resistance .
    • Assay design : Use broth microdilution (CLSI guidelines) against MRSA and Enterobacteriaceae to quantify MIC shifts .

Q. What experimental strategies resolve contradictions in reported bioactivity data for similar cephalosporins?

  • Control variables : Standardize inoculum size, culture media, and incubation conditions to minimize inter-lab variability.
  • Mechanistic studies : Perform time-kill assays and β-lactamase inhibition assays to differentiate bactericidal vs. bacteriostatic effects .
  • Cross-validation : Compare results with structurally analogous compounds (e.g., Ceftaroline Fosamil intermediates) to identify substituent-specific trends .

Q. How can computational modeling predict the compound’s interaction with penicillin-binding proteins (PBPs)?

  • Molecular docking : Use software like AutoDock Vina to model binding to PBP2a (MRSA target). Focus on the thiazole-thioether group’s role in hydrophobic pocket interactions .
  • MD simulations : Simulate dynamics of the β-lactam ring opening mechanism in aqueous environments to assess catalytic efficiency .

Q. What methodologies assess the compound’s solubility and formulation compatibility?

  • Solubility screening : Test in co-solvents (e.g., PEG-400, cyclodextrins) via shake-flask method with UV quantification .
  • Accelerated stability testing : Incubate formulations (e.g., lyophilized powders) at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Methodological Notes for Experimental Design

  • Reaction optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst effects on yield .
  • Data contradiction resolution : Apply principal component analysis (PCA) to spectral or bioactivity datasets to identify outlier conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.